molecular formula C7H4BrFO B1265969 3-Bromo-4-fluorobenzaldehyde CAS No. 77771-02-9

3-Bromo-4-fluorobenzaldehyde

Cat. No. B1265969
CAS RN: 77771-02-9
M. Wt: 203.01 g/mol
InChI Key: FAHZIKXYYRGSHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, including 3-Bromo-4-fluorobenzaldehyde, often involves halogenation and formylation steps. For instance, related compounds such as methyl 4-bromo-2-methoxybenzoate have been synthesized from brominated fluorotoluene derivatives through processes like bromination, hydrolysis, cyanidation, and methoxylation, indicating a similar approach could be applied for 3-Bromo-4-fluorobenzaldehyde (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzaldehyde can be elucidated through experimental techniques like X-ray diffraction and supported by computational studies using density functional theory (DFT). A study on a similar compound, 2-fluoro-4-bromobenzaldehyde, showcased the use of X-ray diffraction and vibrational spectroscopy to investigate its molecular structure, revealing preferences for certain molecular conformations and highlighting the impact of halogen atoms on these structures (Mahir Tursun et al., 2015).

Chemical Reactions and Properties

3-Bromo-4-fluorobenzaldehyde can undergo various chemical reactions, leveraging its aldehyde group and halogen atoms. For example, palladium-catalyzed reactions have been used to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating the potential for carbon-halogen bond activation and cyclization reactions (C. Cho et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are crucial for handling and application of chemical substances. While specific data on 3-Bromo-4-fluorobenzaldehyde may not be readily available, studies on related compounds can provide insights. For instance, the physical properties of benzaldehyde derivatives have been assessed through experimental methods, providing a basis for predicting the behavior of 3-Bromo-4-fluorobenzaldehyde in various conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-fluorobenzaldehyde, including reactivity and stability, can be inferred from its functional groups and molecular structure. The presence of bromo and fluoro substituents affects its electronic structure and reactivity patterns. Studies on bromination and substitution reactions of benzaldehydes offer insights into the reactivity of 3-Bromo-4-fluorobenzaldehyde, illustrating its potential in synthesizing a wide range of organic compounds (E. Dubost et al., 2011).

Scientific Research Applications

Analytical Development in API Production

3-Bromo-4-fluorobenzaldehyde is significant in the production of Active Pharmaceutical Ingredients (APIs). It's specifically used in the production of AMG 369. The compound's regioisomer impurities pose challenges in API synthesis due to their physical-chemical similarities. These impurities affect the purity of both the starting material and the final drug substance. Consequently, analytical methods using gas chromatography (GC) have been developed for effective control of these impurities, ensuring the purity of the starting material and the final drug substance (Shen, Semin, Fang, & Guo, 2016).

Synthesis of Fluorinated Compounds

The compound serves as a precursor in synthesizing various fluorinated compounds. For instance, when 4-Bromo-2-fluorobenzaldehyde is treated with substituted hydroxy acetophenones, it yields chalcones. These chalcones can be further processed into different compounds with potential applications in pharmaceuticals (Jagadhani, Kundlikar, & Karale, 2015).

Antimicrobial Applications

Some derivatives of Bromo-2-fluorobenzaldehyde have been synthesized and screened for their antimicrobial activities. This research expands the potential use of this compound in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

In EGFR-Kinase Inhibitors

This compound has been utilized in the synthesis of tetrasubstituted aromatics, which are key components in the development of EGFR inhibitors related to Gefitinib. These inhibitors are significant in cancer treatment, showcasing another pharmaceutical application of 3-Bromo-4-fluorobenzaldehyde (Close, Jones, Ocasio, Kemmitt, Roe, & Spencer, 2016).

Structural Analysis

The compound's structural and spectroscopic properties have been studied extensively, providing valuable insights into its physical and chemical characteristics. This knowledge is essential for its effective use in various applications, particularly in pharmaceuticals (Parlak, Kumar, Fun, Keşan, Rhyman, Ramasami, Chandraju, & Quah, 2014).

Safety And Hazards

3-Bromo-4-fluorobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

3-bromo-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZIKXYYRGSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044989
Record name 3-Bromo-4-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzaldehyde

CAS RN

77771-02-9
Record name 3-Bromo-4-fluorobenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromo-4-fluorobenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-bromo-4-fluoro-
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Record name 3-Bromo-4-fluorobenzaldehyde
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Record name 3-bromo-4-fluorobenzaldehyde
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Record name 3-BROMO-4-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm3) was added to a cooled (0° C.) suspension of powdered aluminium trichloride (90.4 g) in dry dichloromethane (100 cm3). Bromine (70.4 g) was added, and the mixture heated at the reflux temperature of 16 hours. After cooling, the reaction mixture was carefully poured onto ice and extracted with dichloromethane. The combined organic layers were washed with saturated sodium metabisulphite solution, water and brine, then dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave a dark red oil, which was purified by distillation under reduced pressure, using a 4" Vigreux column to give 3-bromo-4-fluorobenzaldehyde (45.7 g) as an oil, boiling point 85°-108° C. at 8 mmHg.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
70.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10.2 g (0.05 mol) of 3-bromo-4-fluoro-benzyl alcohol were added to a mixture of 10 g of nitric acid (density: 1.4) and 5 ml of water at 30°-35° C. and the mixture was then stirred at room temperature for 5 hours. After adding 30 g of ice, sodium hydroxide solution was added to the mixture until the pH value reached 13, and the mixture was then extracted by shaking with 200 ml of toluene. The organic phase was washed three times with 50 ml of water each time, dried over sodium sulphate and then evaporated. The residue was distilled. 6.1 g (60% of theory) of 3-bromo-4-fluoro-benzaldehyde were thus obtained in the form of an oil which slowly solidified and had a melting point of 29°-31° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 45.9 g (0.225 mol) of 3-bromo-4-fluoro-benzyl alcohol in 45 ml of methylene chloride was added dropwise to a suspension of 78 g of pyridine/CrO3 /HCl in 450 ml of methylene chloride. During this addition, the temperature of the mixture rose to about 40° C. The mixture was then subsequently stirred for 1 hour, the organic phase was decanted from the chromium salts and the solvent was distilled off in vacuo. The residue was distilled. 39 g (86% of theory) of 3-bromo-4-fluoro-benzaldehyde with a boiling point of 63°-65° C./0.3 mm Hg were thus obtained.
Quantity
45.9 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine CrO3 HCl
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A misture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water and 2 ml of Aliquat 336 (tricapryl-methyl-ammonium chloride) was added to a solution of 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 250 ml of methylene chloride at room temperature. Thereafter, 9.7 g (0.033 mol) of potassium dichromate were added to the reaction mixture and the temperature was kept at about 25° C. for 2 hours by cooling slightly. After adding 100 ml of water, the organic phase was separated off and the aqueous phase was extracted once more with 100 ml of methylene chloride. The organic phases were washed twice with 100 ml of water each time, then once with 100 ml of saturated sodium bicarbonate solution and once more with 100 ml of water, dried over sodium sulphate and evaporated in vacuo. The residue was distilled. 16.3 g (81% of theory) of 3-bromo-4-fluoro-benzaldehyde were obtained in this manner as a colorless oil with a boiling point of 65° C./0.3 mm Hg.
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Powdered aluminium trichloride (226 g) was suspended in dry dichloromethane (250 cm3) and the suspension was cooled to 0° C. 4-Fluorobenzaldehyde (124 g) was added to the stirred suspension, the temperature of the mixture being maintained below 10° C. during the addition. Stirring of the dark reaction mixture was continued at 0° C. for 15 minutes and bromine (176g) was then added in a single addition. The mixture was then heated at the reflux temperature for a total of 14 hours, the mixture being stood overnight at the ambient temperature twice within this heating period. At this point, analysis by GLC suggested only 78% bromination. Further bromine (5 cm3) was added and heating at the reflux temperature continued for a further 2 hours, but little change was observed on GLC analysis. The mixture was cooled to the ambient temperature and poured into ice (1 kg). After the ice had melted, the aqueous layer was separated and extracted with dichloromethane. The combined organic layers were washed with sodium metabisulphite solution, to remove unreacted bromine, and brine and then dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave a red oil which was purified by distillation using a 15 cm Vigreux column. The title compound (84 g) was collected as the major fraction, boiling at 144° C./28 mmHg.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 2
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 3
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 4
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluorobenzaldehyde

Citations

For This Compound
90
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… 4-bromo-3-fluorobenzaldehyde, 3-bromo-4-fluorobenzaldehyde, 3-bromo-2-fluorobenzaldehyde and 3-bromo-5-fluorobenzaldehyde were obtained from Apollo Scientific (Denton, …
Number of citations: 2 www.sciencedirect.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
… [8 – 10,14] The chemical Baeyer–Villiger oxidation of 3-bromo-4-fluorobenzaldehyde led to the corresponding fluorobenzoic acid as opposed to the desired phenol.[26] With …
Number of citations: 50 onlinelibrary.wiley.com
İS DOĞAN, B KAHVECİ - Eurasian Journal of Biological and …, 2021 - dergipark.org.tr
… In the final reaction step, the interaction of this amino compound with 3-bromo-4-fluorobenzaldehyde was carried out by conventional and novel method (ultrasonic radiation) to obtain …
Number of citations: 2 dergipark.org.tr
RJ Altenbach, ME Brune, SA Buckner… - Journal of medicinal …, 2006 - ACS Publications
… Enamine e8 (0.083 g, 0.52 mmol), pyran-3,5-dione 35 (0.050 g, 0.44 mmol), and 3-bromo-4-fluorobenzaldehyde (0.116 g, 0.57 mmol) via method A (0.17 g, 90%) and method D …
Number of citations: 33 pubs.acs.org
R Premalatha, N Santhi - International Letters of Chemistry …, 2014 - yadda.icm.edu.pl
… An efficient, simple clean synthesis of Schiff bases of some 4-nitroaniline/ 2,4-dinitroaniline/ 3,4-dichloroaniline / 4-methoxy-3-nitro aniline with 3-bromo-4-fluorobenzaldehyde were …
Number of citations: 10 yadda.icm.edu.pl
A Adejare, J Shen, AM Ogunbadeniyi - Journal of Fluorine Chemistry, 2000 - Elsevier
… A solution of 3-bromo-4-fluorobenzaldehyde (1.02 g, 5 mmol) in CH 2 Cl 2 was added with vigorous stirring. The reaction was complete in 15 min, and the mixture was filtered to yield …
Number of citations: 10 www.sciencedirect.com
WA Carroll, RJ Altenbach, H Bai, JD Brioni… - Journal of medicinal …, 2004 - ACS Publications
… trifluoromethyl-substituted analogue 38, however, was synthesized in a stepwise manner starting with the aldol condensation of trifluoroacetone with 3-bromo-4-fluorobenzaldehyde …
Number of citations: 51 pubs.acs.org
SN Sheshadri, Z Atioğlu, M Akkurt… - Acta Crystallographica …, 2018 - scripts.iucr.org
… (3,4-Dimethoxyphenyl) ethanone (0.01mol) and 3-bromo-4-fluorobenzaldehyde (0.01mol) were dissolved in 20 ml methanol. A catalytic amount of NaOH was added to the solution …
Number of citations: 4 scripts.iucr.org
L Pu, MW Wagaman, RH Grubbs - Macromolecules, 1996 - ACS Publications
… The isolated yield of 8b based upon 3-bromo-4-fluorobenzaldehyde was 90%. H NMR (CDCl 3 ): δ 7.35 (dd, J = 9, 1 Hz, 1H), 7.05 (m, 1H), 7.00 (t, J = 9 Hz, 1H), 2.55 (t, J = 9 Hz, 2H), …
Number of citations: 102 pubs.acs.org
G Shan, H Huang, DW Stoutamire, SJ Gee… - Chemical research in …, 2004 - ACS Publications
… Preparation of 3-Bromo-4-fluorobenzaldehyde (16). A solution of 4-fluorobenzaldehyde (… A mixture of 3-bromo-4-fluorobenzaldehyde (0.74 g, 5 mmol), triethyl orthoformate (0.83 mL, 5 …
Number of citations: 109 pubs.acs.org

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